molecular formula C16H13N3O B11025609 4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one

4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one

Cat. No.: B11025609
M. Wt: 263.29 g/mol
InChI Key: LVGOOYNXKOWFLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2(1H)-one typically involves the reaction of 1,2-diaminoimidazole with N-arylmaleimides under specific conditions. Depending on the reaction conditions, different products can be formed, such as 10-amino-N-aryl-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamides or their deamination products .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This often includes controlling temperature, solvent choice, and reaction time to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-phenyl-3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2(1H)-one involves its interaction with molecular targets such as CRF1 receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects in stress-related disorders and other conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[1,2-a]benzimidazole derivatives, such as:

Uniqueness

What sets 4-phenyl-3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-2(1H)-one apart is its specific structure, which allows for unique interactions with biological targets. This uniqueness can lead to distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

4-phenyl-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-2-one

InChI

InChI=1S/C16H13N3O/c20-15-10-14(11-6-2-1-3-7-11)19-13-9-5-4-8-12(13)17-16(19)18-15/h1-9,14H,10H2,(H,17,18,20)

InChI Key

LVGOOYNXKOWFLW-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=CC=C4

Origin of Product

United States

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